N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide
Overview
Description
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, which is known for its bioactivity and ability to enhance interactions with macromolecules.
Preparation Methods
The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps. The process begins with the preparation of electrophiles by reacting various substituted anilines with bromo acetyl bromide in an aqueous basic medium. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Scientific Research Applications
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to downregulate the expression of osteoclast-specific marker genes such as TRAF6, c-fos, and NFATc1 during RANKL-mediated osteoclastogenesis . This downregulation leads to a decrease in bone resorption activity and F-actin ring formation, highlighting its potential as a therapeutic agent for bone diseases.
Comparison with Similar Compounds
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide can be compared with other similar compounds, such as:
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide: This compound also inhibits osteoclast differentiation but has different substituents on the phenyl ring.
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide: Known for its potential in treating osteoporosis, this compound has a methyl group instead of an ethoxy group. The uniqueness of this compound lies in its specific substituents, which may confer distinct bioactivity and therapeutic potential.
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-3-30-20-9-8-16(14-19(20)25(28)29)21(27)22-17-6-4-5-7-18(17)24-12-10-23(11-13-24)15(2)26/h4-9,14H,3,10-13H2,1-2H3,(H,22,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYHEROTBXBNDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.